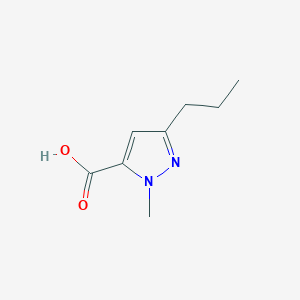

1-Methyl-3-propyl-1H-pyrazol-5-carbonsäure

Übersicht

Beschreibung

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C10H16N2O2 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is widely utilized as a building block in the synthesis of agrochemicals, particularly herbicides. These herbicides are crucial for controlling unwanted plant growth, thereby enhancing crop yields. The compound's effectiveness in this area stems from its ability to target specific biochemical pathways in plants, making it an essential component in the formulation of selective herbicides that minimize damage to desired crops while effectively eliminating weeds .

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various medications. It is particularly noted for its role in developing drugs that target specific health conditions, including anti-inflammatory and analgesic agents. The compound's structure allows it to interact with biological targets, such as enzymes and receptors, which is critical for modulating physiological responses .

Case Study: Anti-inflammatory Agents

Research has indicated that derivatives of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response.

Material Science

In material science, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid contributes to the formulation of advanced materials, including polymers and coatings. Its unique chemical properties allow it to enhance the durability and functionality of these materials, making them suitable for various industrial applications .

Analytical Chemistry

The compound is also employed in analytical chemistry for detecting and quantifying other substances. It plays a vital role in environmental monitoring and quality control processes by serving as a standard or reagent in chromatographic techniques. Its stability and reactivity make it an ideal candidate for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods .

Biochemistry

In biochemistry, 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid is utilized in biochemical assays to study metabolic pathways and enzyme activities. This application is crucial for drug discovery and development, as understanding these pathways can lead to the identification of new therapeutic targets .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Agricultural Chemistry | Building block for herbicides | Enhances crop yields by controlling unwanted growth |

| Pharmaceutical Development | Intermediate for drug synthesis | Targets specific health conditions |

| Material Science | Formulation of advanced materials | Improves durability and functionality |

| Analytical Chemistry | Used in detection and quantification methods | Aids environmental monitoring |

| Biochemistry | In biochemical assays to understand metabolic pathways | Supports drug discovery efforts |

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrazole with propyl bromide in the presence of a base such as potassium carbonate to form 1-methyl-3-propylpyrazole. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid .

Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove impurities.

Analyse Chemischer Reaktionen

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to facilitate the desired transformations.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in inflammatory responses, thereby reducing inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 4-position instead of the 5-position, leading to different chemical properties and reactivity.

1-Methyl-3-propyl-1H-pyrazole-5-carboxamide: The amide derivative of the compound, which exhibits different solubility and stability characteristics.

1-Methyl-3-propyl-1H-pyrazole-5-carboxylate esters: These esters are formed by esterification of the carboxylic acid group and have applications in organic synthesis and pharmaceuticals.

The uniqueness of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (MPCA) is a compound of increasing interest in biochemical research due to its potential biological activities, particularly as a precursor in the synthesis of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This article explores the biological activity of MPCA, its mechanism of action, and relevant case studies.

MPCA has the molecular formula and is characterized by its pyrazole structure. It is synthesized through various methods, including reactions involving dimethyl sulfate and ethyl 3-n-propylpyrazole-5-carboxylate, which yield MPCA as an intermediate compound for sildenafil production.

The biological activity of MPCA primarily stems from its interaction with specific molecular targets, particularly enzymes involved in inflammatory responses and signal transduction pathways.

Key Mechanisms:

- Enzyme Inhibition: MPCA may inhibit certain enzymes, reducing inflammatory responses and pain.

- Phosphodiesterase Inhibition: As a precursor to sildenafil, MPCA is linked to the inhibition of phosphodiesterase enzymes, which play a crucial role in regulating cyclic nucleotide levels within cells. This action is significant in cardiovascular health and erectile function.

Biological Activity

MPCA's biological activity can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits enzymes involved in inflammation, potentially reducing pain. |

| PDE Inhibition | Functions as a precursor for sildenafil, influencing vascular smooth muscle relaxation. |

| Hypolipidemic Effects | Potential to modulate lipid metabolism through enzyme interaction. |

Study on Phosphodiesterase Inhibition

A study investigating the effects of MPCA on phosphodiesterase activity demonstrated that compounds similar to MPCA can significantly enhance cyclic GMP levels in vascular tissues. This effect was linked to improved endothelial function and vasodilation, suggesting therapeutic implications for conditions like pulmonary hypertension and erectile dysfunction.

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of MPCA. The study found that MPCA could inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases.

Research Findings

Recent findings highlight the importance of MPCA in various biological contexts:

- Inflammation Reduction: MPCA has shown promise in reducing markers of inflammation in animal models.

- Cardiovascular Health: As part of sildenafil synthesis, MPCA contributes to mechanisms that enhance blood flow and reduce hypertension through PDE5 inhibition.

Eigenschaften

IUPAC Name |

2-methyl-5-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-6-5-7(8(11)12)10(2)9-6/h5H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOABFSONXOOIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343157 | |

| Record name | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-99-0 | |

| Record name | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139755-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using microwave irradiation in the synthesis of pyrazolo[4,3‐d]pyrimidin‐7‐ones from 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid?

A1: Microwave irradiation offers significant advantages in the synthesis of pyrazolo[4,3‐d]pyrimidin‐7‐ones from 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid []. The research highlights that this method leads to:

Q2: Why is 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid particularly susceptible to bromination at the 4-position?

A2: While the provided research doesn't delve into the specific electronic or steric factors influencing the regioselectivity of bromination, it does state that bromination occurs exclusively at the 4-position in the absence of light []. Further investigation into the reaction mechanism and the influence of substituents on the pyrazole ring would be needed to fully elucidate the reasons behind this selectivity.

Q3: What makes continuous processing in microreactors advantageous for nitration reactions involving 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid?

A3: Nitration reactions, especially those using strong acids like sulfuric and nitric acid, are inherently hazardous. Continuous processing in microreactors offers a safer and more efficient alternative []. Key benefits include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.